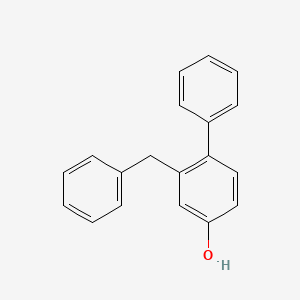

(Phenylmethyl)(1,1'-biphenyl)-4-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

85353-67-9 |

|---|---|

Molecular Formula |

C19H16O |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

3-benzyl-4-phenylphenol |

InChI |

InChI=1S/C19H16O/c20-18-11-12-19(16-9-5-2-6-10-16)17(14-18)13-15-7-3-1-4-8-15/h1-12,14,20H,13H2 |

InChI Key |

RVZWRZSXBTVZIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=CC(=C2)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Diffraction Crystallography of (Phenylmethyl)(1,1'-biphenyl)-4-ol and Derivatives

Single-crystal X-ray diffraction is a powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the detailed characterization of molecular geometry, conformation, and the various non-covalent interactions that dictate the packing of molecules in the crystal lattice. While the specific crystal structure of this compound is not detailed in the reviewed literature, analysis of its derivatives provides significant insight into its expected solid-state behavior.

A critical conformational parameter in biphenyl (B1667301) derivatives is the torsion angle (or dihedral angle) between the planes of the two phenyl rings. This angle is a result of the balance between the sterically unfavorable repulsion of ortho-hydrogens, which favors a twisted conformation, and the electronically favorable π-conjugation, which favors a planar arrangement.

In the crystal structure of related biphenyl compounds, this part of the molecule is often non-planar. For instance, in (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one, the dihedral angle between the two rings of the biphenyl unit is 38.02 (15)°. researchgate.net The terminal benzene (B151609) rings in this derivative are twisted by an angle of 41.62 (16)°. researchgate.net For this compound, one would expect a similar twisted conformation, with the exact torsion angle influenced by the substitution pattern and the intermolecular forces within the crystal. The flexibility of the benzyl (B1604629) group adds another layer of conformational complexity to the molecule.

Table 1: Selected Torsion Angles in a Biphenyl Derivative Data for (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one

| Parameter | Angle (°) | Reference |

|---|---|---|

| Dihedral Angle (Biphenyl Unit) | 38.02 (15) | researchgate.net |

| Dihedral Angle (Nitrophenyl ring vs. Inner Phenyl ring) | 5.29 (16) | researchgate.net |

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. rsc.org In addition to hydrogen bonding, weaker interactions such as aromatic–aromatic (Ar⋯Ar) and C—H⋯π interactions play a significant role in the crystal architecture of biphenyl derivatives. nih.gov

The hydroxyl (-OH) group in this compound is a key functional group capable of forming strong hydrogen bonds. As a hydrogen bond donor, it plays a dominant role in the formation of supramolecular structures. The presence of this group makes the molecule capable of forming hydrogen bonds, which can influence its interactions with other molecules. ontosight.ai

In related phenol-containing compounds, extensive hydrogen-bonding networks are common. For instance, studies on tris(4-hydroxyphenyl)methane reveal that molecules are connected by O—H⋯O hydrogen bonds to form two-dimensional networks. researchgate.net Similarly, various 1H-pyrazole derivatives form different hydrogen-bonded structures, including dimers and polymeric chains (catemers), depending on the substituents. nih.gov For this compound, it is highly probable that the hydroxyl group would participate in O—H⋯O hydrogen bonds, potentially linking molecules into chains or more complex three-dimensional arrays in the solid state. These interactions are fundamental to the process of molecular self-assembly in the crystal. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. ontosight.ai

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons on the biphenyl and benzyl rings, a singlet for the benzylic methylene (B1212753) (-CH₂-) protons, and a singlet for the phenolic hydroxyl (-OH) proton. The aromatic region would be complex, with protons on the substituted rings showing characteristic splitting patterns (e.g., doublets for para-substituted rings). The chemical shift of the phenolic proton can vary depending on the solvent and concentration due to hydrogen bonding. For the parent compound, [1,1'-biphenyl]-4-ol, the phenolic proton appears as a singlet at δ 9.55 ppm in DMSO. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show signals for the quaternary carbons (including the carbon bearing the hydroxyl group and the carbons at the biphenyl linkage), the protonated aromatic carbons, and the benzylic methylene carbon. For a related compound, 4'-methoxy-[1,1'-biphenyl]-4-ol, the carbon attached to the hydroxyl group resonates at δ 156.51 ppm, while the methoxy (B1213986) carbon appears at δ 55.12 ppm. rsc.org

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Biphenyl-4-ol Derivatives in DMSO-d₆ Data compiled from related structures.

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|---|

| Phenolic OH | ~9.5 | - | rsc.org |

| Aromatic CH | 6.8 - 7.6 | 114 - 133 | rsc.org |

| Aromatic C-OH | - | ~156-158 | rsc.org |

| Aromatic C-O-CH₃ | - | ~158 | rsc.org |

| Aromatic Quaternary C | - | ~130-133 | rsc.org |

| -OCH₃ | ~3.8 | ~55 | rsc.org |

While 1D NMR provides a foundational understanding, 2D NMR techniques are essential for unambiguous structural assignment, especially for complex molecules. For this compound, several 2D NMR experiments would be informative:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would reveal the connectivity of protons within each aromatic ring, showing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C). It would allow for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H signals. For example, it would link the benzylic methylene proton signals to the corresponding benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly powerful for connecting different fragments of the molecule. For instance, HMBC could show a correlation between the benzylic methylene protons and the quaternary carbon of the biphenyl ring to which the benzyl group is attached, confirming the position of substitution. It would also help in assigning the quaternary carbons, which are not visible in an HSQC spectrum.

Together, these NMR techniques provide a comprehensive picture of the molecular structure in solution, complementing the solid-state information obtained from X-ray crystallography.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information allows for the determination of the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

For this compound (C₁₉H₁₆O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways, driven by the stability of the resulting fragments. The structure, consisting of a biphenyl core, a hydroxyl group, and a benzyl substituent, offers several potential cleavage sites.

A primary fragmentation pathway would likely involve the cleavage of the benzylic C-C bond, which is relatively weak and leads to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is a very common and characteristic fragment for compounds containing a benzyl group. The other resulting fragment would be the biphenyl-4-ol radical cation.

Another significant fragmentation could involve the loss of the entire benzyl group as a neutral radical, resulting in a fragment corresponding to the [M - C₇H₇]⁺ ion. Further fragmentation of the biphenyl core could also occur, though the aromatic rings themselves are relatively stable. The presence of the hydroxyl group may lead to the loss of a neutral water molecule (H₂O) or a formyl radical (CHO) from certain fragment ions.

Table 1: Predicted Major Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Ion | Structural Formula |

| 260 | Molecular Ion [M]⁺ | [C₁₉H₁₆O]⁺ |

| 169 | [M - C₇H₇]⁺ | [C₁₂H₉O]⁺ |

| 91 | Benzyl Cation | [C₇H₇]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are complementary, as some vibrational modes may be more prominent in one type of spectrum than the other.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its key structural features: the hydroxyl group (O-H), the aromatic rings (C-H and C=C), and the methylene bridge (-CH₂-).

The O-H stretching vibration of the phenolic hydroxyl group is typically a strong and broad band in the IR spectrum, appearing in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding. In the Raman spectrum, this band is generally weaker.

Aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. These are typically sharp but less intense than the aliphatic C-H stretching bands. The aliphatic C-H stretching vibrations of the methylene group (-CH₂) will give rise to bands in the 2850-2960 cm⁻¹ region.

The C=C stretching vibrations within the aromatic rings will produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the aromatic rings can influence the exact position and intensity of these bands. The out-of-plane C-H bending vibrations, which appear in the 650-900 cm⁻¹ region, are particularly diagnostic of the substitution pattern of the aromatic rings.

While experimental spectra for this compound are not widely published, data from related compounds such as 3-hydroxybiphenyl and 4-hydroxybiphenyl can be used for comparison. nist.govnist.gov The NIST Chemistry WebBook provides IR spectra for these related compounds, showing the characteristic O-H and aromatic C-H and C=C stretching and bending vibrations. nist.govnist.gov

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch (phenolic) | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak, Sharp | Medium |

| Aliphatic C-H Stretch (-CH₂-) | 2850-2960 | Medium | Medium |

| Aromatic C=C Stretch | 1400-1600 | Medium to Strong, Sharp | Strong |

| C-O Stretch (phenolic) | 1200-1260 | Strong | Weak |

| C-H Out-of-Plane Bending | 650-900 | Strong, Sharp | Medium |

Computational and Theoretical Chemistry Studies

Intermolecular Interaction Analysis using Hirshfeld Surfaces and Energy Frameworks

Quantification of Specific Non-Covalent Interactions

A detailed quantitative analysis of the specific non-covalent interactions for (Phenylmethyl)(1,1'-biphenyl)-4-ol is not extensively documented in the scientific literature. Techniques such as Hirshfeld surface analysis, which partitions crystal space to quantify the percentage contribution of different intermolecular contacts (e.g., H···H, C-H···π, O···H), have not been specifically reported for this compound.

Similarly, the calculation of interaction energies for molecular pairs within the crystal lattice, which would quantify the energetic contributions of forces like dispersion, electrostatic, and polarization, has not been published. While such analyses have been performed on very similar structures, such as 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the presence of additional functional groups in those derivatives significantly alters their interaction profiles, making the data non-transferable. iucr.orgrri.res.inrri.res.inrri.res.in For instance, the study on the carboxylic acid derivative identified major contributions from H···H (39.7%), C···H (39.0%), and O···H (18.0%) interactions and a dominant dispersion energy component, but these specific values cannot be attributed to this compound due to the absence of the carboxyl group. iucr.orgrri.res.inrri.res.in

In principle, the crystal structure of this compound would be stabilized by a combination of van der Waals forces, π-π stacking between the aromatic rings, and C-H···π interactions. nih.gov However, without specific computational studies, the relative strengths and contributions of these interactions remain unquantified.

Visualization of Interaction Topologies in Crystal Packing

The crystal structure of 4-(benzyloxy)-1,1'-biphenyl has been resolved, providing foundational insights into its solid-state conformation and packing arrangement. iucr.org The analysis reveals that the molecule is nearly planar, with a very small dihedral angle of 1.54 (13)° between the two benzene (B151609) rings of the biphenyl (B1667301) unit. iucr.org The linkage to the benzyl (B1604629) group is characterized by a C—O—C—C torsion angle of 174.4 (2)°, indicating a conformation that is close to anti-planar. iucr.org

In the crystal, the molecules are organized into a three-dimensional network primarily through very weak C-H···π interactions. iucr.org This indicates that the packing is governed by a network of weak, non-directional forces rather than strong, specific interactions like classical hydrogen bonds.

While the crystallographic data provides the basis for understanding the interaction topology, detailed visualizations using Hirshfeld surface analysis—such as dnorm maps (to identify key contact points), shape-index plots (to visualize π-π stacking), and curvedness maps (to show flat areas involved in interactions)—have not been published for this specific compound. Such visualizations would offer a more intuitive and detailed picture of how the molecules fit together and the nature of the voids and contacts in the crystal packing. molport.com

Table 1: Crystallographic and Geometric Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆O |

| Dihedral Angle (Biphenyl Rings) | 1.54 (13)° |

| Torsion Angle (C—O—C—C) | 174.4 (2)° |

| Key Intermolecular Interaction | C-H···π |

Data sourced from Adam et al. (2016). iucr.org

Molecular Docking Studies for Hypothetical Binding Modes (Focus on Methodological Application and Structural Insights)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they bind to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand within the active site of a protein receptor. molssi.org The process typically involves preparing the 3D structures of both the ligand (the compound of interest) and the receptor, defining a binding site (or "grid box") on the receptor, and then using a scoring function to evaluate thousands of possible binding poses to identify the most energetically favorable ones. sigmaaldrich.com

Despite the utility of this method, no specific molecular docking studies featuring this compound as a ligand have been found in the surveyed scientific literature. Such studies are common for biphenyl derivatives, which are known to possess a range of pharmacological activities. nih.gov For example, a molecular docking study was conducted on the closely related 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid against the SARS-CoV-2 Omicron variant protein, yielding a binding affinity of -7.6 kcal mol⁻¹ and identifying key interactions. rri.res.innih.gov

A hypothetical docking study of this compound would provide valuable structural insights. The benzyloxy group could facilitate binding to hydrophobic pockets within a protein's active site, while the biphenyl core could form π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. The hydroxyl group (if considering the parent phenol) or the ether oxygen could act as a hydrogen bond acceptor. The results, typically presented as binding energy scores and a visual representation of the ligand-receptor complex, would allow researchers to hypothesize a mechanism of action and guide the synthesis of more potent derivatives. However, in the absence of such a study, the binding modes and potential biological targets of this specific compound remain theoretical.

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution on Biphenyl (B1667301) and Phenolic Rings

The biphenyl rings and the phenolic ring are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for the functionalization of aromatic systems. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents. The hydroxyl group is a potent activating group, directing incoming electrophiles to the ortho and para positions relative to it. The benzyl (B1604629) group, on the other hand, is a weak activating group, also with ortho, para-directing effects on its own phenyl ring.

In the case of 3-benzyl-4-hydroxybiphenyl, the positions ortho to the strongly activating hydroxyl group (positions 2 and 6) and para (position 6 is equivalent to 2) are electronically favored for substitution. However, the bulky benzyl group at position 3 provides significant steric hindrance, making position 5 the most probable site for electrophilic attack on the phenolic ring. The second phenyl ring of the biphenyl moiety is less activated and would require more stringent reaction conditions for substitution to occur.

Key electrophilic aromatic substitution reactions applicable to this scaffold include:

Nitration: The introduction of a nitro group (-NO2) onto the aromatic rings can be achieved using a mixture of nitric acid and sulfuric acid. Studies on related 4-hydroxydiphenyl esters have demonstrated the feasibility of nitration, which can lead to the formation of nitro-derivatives at various positions, including the 2'- and 4'-positions of the unsubstituted ring or ortho to the hydroxyl group. rsc.org The precise outcome depends on the specific reaction conditions and the isomeric form of the starting material.

Halogenation: Bromination or chlorination of the aromatic rings can be accomplished using elemental halogens (Br2 or Cl2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). For instance, the bromination of 4'-hydroxybiphenyl-4-carboxylic acid is a known transformation, indicating that the phenolic ring of (Phenylmethyl)(1,1'-biphenyl)-4-ol is amenable to halogenation.

| Reaction | Reagents | Typical Conditions | Expected Product |

| Nitration | HNO₃, H₂SO₄ | 0-25 °C | Mono- or di-nitro substituted biphenyl |

| Bromination | Br₂, FeBr₃ | Room Temperature | Mono- or di-bromo substituted biphenyl |

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of ethers, esters, and more complex conjugates.

Etherification: The Williamson ether synthesis is a classic and highly effective method for converting phenols to ethers. jk-sci.comwikipedia.orgmasterorganicchemistry.comlibretexts.orgkhanacademy.org This SN2 reaction involves the deprotonation of the phenolic hydroxyl group with a base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic phenoxide ion. This ion then displaces a halide from an alkyl halide to form the corresponding ether. This method allows for the introduction of a wide range of alkyl or substituted alkyl groups. jk-sci.comwikipedia.orgmasterorganicchemistry.comlibretexts.orgkhanacademy.org

Esterification: The hydroxyl group can be readily converted into an ester. chemguide.co.uklibretexts.orgrsc.org Reaction with an acyl chloride or acid anhydride, often in the presence of a base like pyridine (B92270) to neutralize the liberated acid, provides a straightforward route to ester derivatives. savemyexams.com Alternatively, Fischer esterification, which involves heating the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst, can be employed, although this reaction is typically reversible. chemguide.co.uklibretexts.org

| Reaction | Reagents | Typical Conditions | Product Class |

| Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Room temperature to reflux in a suitable solvent (e.g., DMF, Acetone) | Ether |

| Esterification (with Acyl Chloride) | Acyl chloride, Base (e.g., Pyridine) | 0 °C to room temperature in an inert solvent (e.g., CH₂Cl₂) | Ester |

| Fischer Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | Reflux | Ester |

The reactivity of the hydroxyl group makes this compound a valuable building block for the synthesis of more complex molecules. It can be derivatized to incorporate linkers or reactive functional groups, enabling its conjugation to biomolecules or its integration into larger supramolecular assemblies. Furthermore, the biphenyl scaffold is known to be a component of some fluorescent molecules. nih.gov By appropriate functionalization of the hydroxyl group, it is conceivable to develop fluorescent probes for various analytical applications.

Modifications of the Benzyl Moiety

The benzyl group offers additional sites for chemical modification, including the benzylic methylene (B1212753) group and the associated phenyl ring.

Oxidation: The benzylic C-H bonds are susceptible to oxidation. youtube.commasterorganicchemistry.comyoutube.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under heating, can cleave the benzyl group and oxidize it to a carboxylic acid, yielding a biphenyl carboxylic acid derivative. masterorganicchemistry.comyoutube.com Milder and more selective oxidation methods could potentially lead to the formation of a benzoyl derivative (a ketone). For instance, the oxidation of benzyl ethers to esters using catalysts like copper oxide has been reported. nih.gov

Reduction/Deprotection: While the benzyl group itself is generally stable to reduction, if the hydroxyl group is protected as a benzyl ether, this protecting group can be removed via catalytic hydrogenolysis. commonorganicchemistry.com This reaction is typically carried out using hydrogen gas and a palladium on carbon (Pd/C) catalyst and is a common strategy in multi-step organic synthesis. commonorganicchemistry.com

| Reaction | Reagents | Typical Conditions | Outcome |

| Benzylic Oxidation | KMnO₄, heat | Aqueous, basic or acidic conditions | Formation of a carboxylic acid |

| Hydrogenolysis (of Benzyl Ether) | H₂, Pd/C | Room temperature, atmospheric or elevated pressure in a suitable solvent (e.g., Ethanol, Ethyl Acetate) | Cleavage of the benzyl ether to the phenol |

The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution in a manner similar to benzene (B151609). This allows for the introduction of a wide range of substituents, such as nitro, halogen, or alkyl groups, onto the benzyl moiety. The substitution pattern on this ring would be dictated by the directing effects of the existing substituents and the reaction conditions employed. This provides a pathway to further diversify the structure and properties of derivatives of this compound.

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound is significantly influenced by considerations of regioselectivity and stereoselectivity. These factors determine the specific placement of new functional groups on the aromatic rings and the spatial orientation of the molecule's substituents, respectively.

Regioselectivity:

The primary determinant of regioselectivity in the derivatization of the aromatic rings of this compound is the directing effect of the existing substituents during electrophilic aromatic substitution. The hydroxyl (-OH) group and the benzyl (-CH₂C₆H₅) group, which is an alkyl-type substituent, are both activating groups and ortho-, para-directors. wikipedia.orgorganicchemistrytutor.comyoutube.comsavemyexams.com This means they increase the electron density at the positions ortho and para to themselves, making these positions more susceptible to attack by electrophiles.

In the case of this compound, the hydroxyl group is at the 4-position and the benzyl group is at the 3-position of one of the phenyl rings. The combined directing effects of these two groups will determine the likely sites of substitution. The positions ortho to the hydroxyl group are the 3 and 5 positions, while the positions ortho to the benzyl group are the 2 and 4 positions, and the para position is the 6-position.

The activating and directing effects of these substituents can be summarized as follows:

| Substituent | Type | Directing Effect |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para-Director |

| -CH₂C₆H₅ (Benzyl) | Weakly Activating | Ortho, Para-Director |

The interplay of these directing effects suggests that electrophilic substitution will preferentially occur at the positions activated by both groups or strongly activated by the hydroxyl group. The most likely positions for substitution are the 2, 5, and 6 positions of the substituted phenyl ring. The precise distribution of products will depend on the specific electrophile and reaction conditions, with steric hindrance from the benzyl group potentially influencing the ratio of ortho-substituted products.

| Reaction | Potential Regioisomeric Products | Predicted Major Product(s) |

| Nitration (HNO₃/H₂SO₄) | 2-Nitro-(phenylmethyl)(1,1'-biphenyl)-4-ol | 2-Nitro and 6-Nitro derivatives |

| 5-Nitro-(phenylmethyl)(1,1'-biphenyl)-4-ol | ||

| 6-Nitro-(phenylmethyl)(1,1'-biphenyl)-4-ol | ||

| Halogenation (e.g., Br₂/FeBr₃) | 2-Bromo-(phenylmethyl)(1,1'-biphenyl)-4-ol | 2-Bromo and 6-Bromo derivatives |

| 5-Bromo-(phenylmethyl)(1,1'-biphenyl)-4-ol | ||

| 6-Bromo-(phenylmethyl)(1,1'-biphenyl)-4-ol |

Stereoselectivity:

Stereoselectivity in the derivatization of this compound is primarily concerned with the phenomenon of atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, in this case, the C-C bond connecting the two phenyl rings. For atropisomerism to occur and for the resulting isomers to be stable enough to be isolated, there must be sufficiently large substituents at the ortho positions (2, 2', 6, and 6') of the biphenyl core.

In the parent molecule, this compound, the benzyl group at the 3-position is not at an ortho position, and therefore, the molecule does not exhibit stable atropisomerism at room temperature. However, derivatization at the ortho positions can introduce the necessary steric hindrance to restrict rotation and lead to the formation of stable atropisomers.

For instance, if a bulky group is introduced at the 2-position or the 6-position of the substituted ring, or at the 2'- or 6'-positions of the unsubstituted ring, the resulting derivative could exist as a pair of enantiomeric atropisomers.

The potential for atropisomerism based on derivatization is outlined below:

| Derivatization Position(s) | Bulky Substituent(s) | Potential for Atropisomerism |

| 3- and 4- (Native) | Benzyl, Hydroxyl | No stable atropisomers |

| 2- and/or 6- | e.g., -NO₂, -Br, -I, -SO₃H | High potential |

| 2'- and/or 6'- | e.g., -NO₂, -Br, -I, -SO₃H | High potential |

| 2,2'- and/or 6,6'- Disubstitution | e.g., -NO₂, -Br, -I, -SO₃H | Very high potential for stable atropisomers |

The synthesis of a single atropisomer (atroposelective synthesis) is a significant challenge in organic chemistry and typically requires the use of chiral catalysts or auxiliaries. researchgate.netbeilstein-journals.orgnih.gov Such strategies would be necessary to control the stereochemical outcome of derivatization reactions of this compound at the ortho positions.

Applications in Materials Science Research

Role as Monomers or Building Blocks in Polymer Synthesis

There is a lack of specific studies detailing the use of (Phenylmethyl)(1,1'-biphenyl)-4-ol as a monomer for polymer synthesis. While research exists on the polymerization of other biphenyl (B1667301) derivatives, such as 4'-hydroxybiphenyl-3-carboxylic acid, these are distinct isomers and their properties cannot be directly extrapolated to polymers derived from this compound. nih.gov The synthesis of polymeric materials containing biphenyl-benzyl-phenol units derived specifically from this monomer, and subsequent investigations into their macromolecular architectures and cross-linking behaviors, are not described in the available literature. General principles of polycondensation and cross-linking exist, but their specific application to this compound is not documented. youtube.comkpi.ua

Development of Dyes and Pigments (Chromophore Integration)

The integration of chromophores is a key aspect of developing new dyes and pigments. While the biphenyl moiety can act as a fundamental part of a chromophoric system, there is no specific research available on the incorporation of this compound into such materials. The synthesis of dyes or pigments utilizing this specific compound as a precursor or an integral part of the chromophore is not reported in the scientific literature reviewed.

Advanced Functional Materials Development

The development of advanced functional materials often relies on the unique properties of their constituent molecules.

Photoactive Materials Research

The potential for this compound to be used in photoactive materials, which respond to light in a specific manner, has not been explored in the available research. There are no studies on the synthesis or characterization of photoactive polymers or materials that incorporate this compound.

Thermal Stability and Degradation Pathways in Material Matrices

The thermal stability and degradation pathways of polymers are crucial for their application in various environments. While general studies on the thermal degradation of polyethers and polymers containing phenyl groups exist, specific data on the thermal behavior of polymers synthesized from this compound are not available. mdpi.comnih.gov Research into the degradation mechanisms of polymers containing biphenyl and benzyl (B1604629) groups provides some related context, but does not directly address the specific polymer . researchgate.net

Liquid Crystalline Material Design (Structural Analogues)

The molecular framework of this compound, characterized by its rigid biphenyl core, a semi-flexible benzyl group, and a terminal hydroxyl group, presents a foundational structure for the design of novel liquid crystalline materials. While research specifically detailing the liquid crystalline properties of this compound itself is not extensively documented, the principles of liquid crystal design allow for the prediction and synthesis of structural analogues with mesogenic behavior. By systematically modifying this parent structure, researchers can engineer molecules with specific liquid crystalline phases and transition temperatures.

A notable example of a structural analogue is the calamitic (rod-shaped) liquid crystal, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) . nih.gov In this compound, the hydroxyl group of the parent structure is esterified, and a long dodecyloxy chain is introduced at the other end of the molecule. The benzyl group remains a key feature, contributing to the molecular architecture. The synthesis of BDBB involves a multi-step process, beginning with the alkylation of a hydroxybenzoate, followed by a series of esterification and oxidation reactions to build the extended, rigid core with flexible terminal groups. nih.gov

The mesomorphic properties of BDBB have been characterized using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). These studies reveal that BDBB exhibits a rich polymorphism, displaying smectic C, nematic, and isotropic liquid phases. nih.gov The transition temperatures, as determined by inverse gas chromatography (IGC), are in good agreement with DSC data and are detailed in the table below. nih.gov

| Transition | Temperature (K) |

|---|---|

| Crystal to Smectic C (Cr-SmC) | 393.2 |

| Smectic C to Nematic (SmC-N) | 438.2 |

| Nematic to Isotropic (N-Iso) | 468.2 |

The design of other potential liquid crystalline analogues can be guided by established structure-property relationships in biphenyl-based mesogens. For instance, the length of the terminal alkoxy chain is a critical parameter. In homologous series of biphenyl derivatives, increasing the chain length often leads to a decrease in the nematic-to-isotropic transition temperature due to the dilution of the rigid core. sciforum.net Furthermore, longer chains tend to promote the formation of more ordered smectic phases at the expense of the nematic phase. sciforum.net

Bent-shaped liquid crystals based on a biphenyl core have also been synthesized, where the orientation of ester linkage groups and the nature of the terminal chains play a crucial role in determining the mesomorphic properties. beilstein-journals.org These structural modifications can lead to the formation of unique columnar and tilted smectic phases. beilstein-journals.org

Advanced Analytical Methodologies in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental to the separation and purity assessment of (Phenylmethyl)(1,1'-biphenyl)-4-ol, ensuring that the compound meets the stringent quality requirements for research and development.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile compounds like this compound. In a typical HPLC setup, a solution of the compound is injected into a column containing a stationary phase. A liquid solvent, the mobile phase, is then pumped through the column at high pressure, separating the components of the mixture based on their differential interactions with the stationary phase.

For biphenyl (B1667301) derivatives, reverse-phase HPLC is commonly utilized. sielc.com In this mode, the stationary phase is nonpolar (e.g., C18 or biphenyl-functionalized silica), and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) and water, sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. sielc.comrsc.orgnih.gov The retention time, the time it takes for the compound to travel through the column to the detector, is a key parameter for identification. The purity of a sample can be assessed by the presence of a single, sharp peak at the expected retention time.

A study on the separation of various biphenylols demonstrated the effectiveness of HPTLC (High-Performance Thin-Layer Chromatography), a planar form of HPLC, using a silica (B1680970) gel plate and a mobile phase of toluene, chloroform, and methanol. merckmillipore.com While not specifically for this compound, this illustrates the utility of normal-phase chromatography for separating related structures.

Table 1: Illustrative HPLC Parameters for Biphenyl Compound Analysis

| Parameter | Typical Conditions |

| Column | Reverse-phase C18 or Biphenyl |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV-Vis or Mass Spectrometer |

| Flow Rate | 0.2 - 1.0 mL/min |

| Temperature | Ambient to 40°C |

This table presents a generalized set of parameters and may vary depending on the specific analytical goals.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. epa.gov For a compound like this compound, which has a relatively high boiling point, GC analysis often requires derivatization to increase its volatility and thermal stability. A common derivatization technique is silylation, where a silylating agent replaces the active hydrogen in the hydroxyl group. nih.gov

In a GC system, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through the column. nerc.ac.uk The separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the inside of the column. epa.gov Fused-silica capillary columns with various stationary phases, such as those with (5%-phenyl)-methylpolysiloxane, are frequently used. scholarsresearchlibrary.com The separated components are then detected as they exit the column, with the retention time serving as the primary identifier.

Hyphenated Techniques for Complex Mixture Analysis

To gain more comprehensive information from a single analysis, chromatographic techniques are often coupled with mass spectrometry, a powerful detection method that provides structural information.

GC-MS for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for analyzing complex reaction mixtures that may contain this compound, its precursors (like 4-hydroxybiphenyl and benzyl (B1604629) chloride), and potential byproducts. ontosight.ainih.gov As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. scholarsresearchlibrary.com The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments.

This technique allows for the confident identification of known and unknown compounds in a mixture by comparing their mass spectra to extensive libraries. researchgate.net For instance, in the synthesis of this compound from 4-hydroxybiphenyl and benzyl chloride, GC-MS could be used to monitor the disappearance of the reactants and the appearance of the product, as well as to identify any side-products formed during the reaction. ontosight.ai The quantitative analysis of specific components can also be achieved by creating calibration curves with standard solutions. nih.gov

LC-MS for Product Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This is particularly advantageous for less volatile or thermally labile compounds that are not well-suited for GC analysis. nih.gov For this compound, LC-MS can provide not only its retention time but also its molecular weight and structural information from fragmentation patterns. rsc.org

Modern LC-MS systems, such as those equipped with a Q Exactive mass spectrometer, offer high resolution and mass accuracy, enabling the precise identification and quantification of the target compound even in complex matrices. nih.gov The use of specific ionization techniques, like electrospray ionization (ESI), allows for the gentle ionization of the molecule, often preserving the molecular ion for accurate molecular weight determination.

Table 2: Common Ions in Mass Spectrometry of this compound Derivatives

| Compound/Fragment | Potential m/z |

| Benzyl Alcohol | 79, 108, 109 |

| Biphenyl | 154 |

| 4-Hydroxybiphenyl | 170 |

Note: The specific fragmentation pattern for this compound would need to be determined experimentally but would likely show fragments corresponding to the biphenyl and benzyl moieties.

In Situ Spectroscopic Monitoring of Reaction Progress

While chromatographic techniques are excellent for analyzing discrete samples, in situ spectroscopic methods offer the advantage of continuously monitoring a chemical reaction as it happens, providing real-time data on the concentration of reactants, intermediates, and products.

Future Research Directions and Unexplored Avenues

Synthesis of Novel Analogs with Tailored Structures

The synthesis of novel analogs of (Phenylmethyl)(1,1'-biphenyl)-4-ol is a primary area for future investigation. The biphenyl (B1667301) core, a common motif in medicinally active compounds and functional materials, can be further functionalized to modulate its electronic and steric properties. ontosight.airsc.orgajgreenchem.com Future synthetic efforts could focus on:

Substitution on the Biphenyl Rings: Introducing a variety of substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl rings of the biphenyl moiety can significantly alter the molecule's properties. mdpi.com For instance, the introduction of fluorine atoms could enhance metabolic stability and binding affinity in biological systems. rsc.org

Modification of the Phenylmethyl Group: The phenyl ring of the benzyl (B1604629) substituent can also be functionalized. This could involve the introduction of various groups to fine-tune the molecule's lipophilicity, polarity, and conformational preferences.

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group is a key site for derivatization. It can be converted into ethers, esters, or other functional groups to create prodrugs or to modify the compound's solubility and reactivity.

These synthetic endeavors can be guided by established cross-coupling methodologies like the Suzuki-Miyaura reaction, which is highly effective for the creation of C-C bonds in biphenyl systems. ontosight.airsc.orgmdpi.com The development of libraries of these analogs will be crucial for systematic structure-activity relationship (SAR) studies. lookchem.comnih.gov

Multicomponent Reactions Incorporating the this compound Scaffold

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to generating molecular diversity. jocpr.comresearchgate.netnih.gov The this compound scaffold, with its reactive hydroxyl group, can be a valuable component in various MCRs. Future research could explore:

Ugi and Passerini Reactions: The hydroxyl group can potentially act as the acidic component in Ugi or Passerini reactions, allowing for the rapid assembly of complex molecules incorporating the biphenyl scaffold. nih.govnih.gov

Development of Novel MCRs: Designing new MCRs that specifically utilize the unique structural features of this compound could lead to the discovery of novel chemical entities with interesting biological or material properties. jocpr.com

The integration of this scaffold into MCR-based synthetic strategies would facilitate the creation of large and diverse chemical libraries for high-throughput screening. jocpr.com

Green Synthesis Optimization and Scale-Up Methodologies

The principles of green chemistry are increasingly important in chemical synthesis. Future research should focus on developing more environmentally benign and scalable methods for the synthesis of this compound and its derivatives. This includes:

Use of Greener Solvents: Exploring the use of water or other environmentally friendly solvents in synthetic protocols, such as in Suzuki-Miyaura couplings. mdpi.com

Catalyst Development: Investigating the use of reusable and highly efficient catalysts, such as palladium on carbon (Pd/C), to minimize waste and improve cost-effectiveness. rsc.orgmdpi.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially improve yields under milder conditions. mdpi.com

The development of robust and scalable green synthesis routes will be essential for the potential commercialization of any promising analogs.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and activities of molecules, thereby guiding synthetic efforts. For this compound and its analogs, future computational studies could involve:

Conformational Analysis: Understanding the conformational preferences of the molecule is crucial, as it can influence its interaction with biological targets or its packing in the solid state. nih.gov

Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of different analogs, aiding in the design of more potent compounds. ajgreenchem.comnih.gov

QSAR Studies: Quantitative structure-activity relationship (QSAR) models can be developed from a library of synthesized analogs to correlate their structural features with their observed activity, enabling the prediction of the activity of yet unsynthesized compounds. nih.gov

These computational approaches can significantly accelerate the drug discovery and materials development process by prioritizing the synthesis of the most promising candidates. nih.gov

Exploration of New Materials Applications and Functional Properties

The biphenyl scaffold is a key component in many advanced materials. ajgreenchem.com The unique structure of this compound suggests potential for its use in various materials science applications. Future research could explore its utility in:

Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are often used in the emissive layers of OLEDs. ajgreenchem.com The photophysical properties of this compound and its analogs could be investigated for such applications. nih.govnih.gov

Liquid Crystals: The rigid biphenyl core is a common feature in liquid crystalline materials. The influence of the phenylmethyl group on the mesomorphic properties could be an interesting area of study.

Polymers: The hydroxyl group provides a handle for incorporating the molecule into polymer chains, potentially leading to materials with novel thermal, mechanical, or optical properties. mdpi.com

A systematic investigation into the solid-state properties and photophysics of this compound and its derivatives is warranted. nih.gov

Integration into Supramolecular Assemblies and Nanomaterials

Supramolecular chemistry involves the self-assembly of molecules into well-defined, functional structures. The hydrogen-bonding capability of the hydroxyl group in this compound makes it an excellent candidate for the construction of supramolecular assemblies. nih.gov Future research in this area could focus on:

Hydrogen-Bonded Networks: Exploring the formation of one-, two-, or three-dimensional networks through hydrogen bonding interactions.

Co-crystals: Forming co-crystals with other molecules to create materials with tailored properties.

Nanomaterials: Using the molecule as a building block for the bottom-up synthesis of nanomaterials, such as nanotubes or vesicles.

The ability to control the self-assembly of this molecule could lead to the development of new functional materials with applications in areas such as sensing, catalysis, and drug delivery.

Q & A

Basic Research Questions

Q. What are the key structural features of (phenylmethyl)(1,1'-biphenyl)-4-ol, and how do they influence its chemical reactivity?

- Answer : The compound consists of a biphenyl core substituted with a hydroxyl group at the 4-position and a phenylmethyl (benzyl) group. The hydroxyl group enables hydrogen bonding and participation in acid-base reactions, while the biphenyl system and benzyl group contribute to steric bulk and π-π stacking interactions. These features enhance its solubility in organic solvents and influence its reactivity in substitution or oxidation reactions. For example, the hydroxyl group can undergo esterification or etherification, as seen in analogous biphenyl derivatives .

Q. What analytical methods are recommended for characterizing this compound?

- Answer :

- HPLC : Reverse-phase HPLC (e.g., using a Newcrom R1 column) is effective for separation and purity assessment, as demonstrated for similar biphenyl derivatives .

- NMR : - and -NMR are critical for structural confirmation. For example, the biphenyl protons typically resonate between 6.8–7.6 ppm, while the hydroxyl proton appears as a broad singlet (~5 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS can confirm molecular weight (e.g., observed m/z 260.336 for CHO) .

Q. How does the substitution pattern on biphenyl derivatives affect their biological activity?

- Answer : Substituents like fluorine, hydroxyl, or amino groups significantly alter bioactivity. For instance:

- Fluorine at the para position (e.g., 4-Fluoro[1,1'-biphenyl]-4-ol) enhances metabolic stability and lipophilicity .

- Hydroxymethyl groups (e.g., 3-(Hydroxymethyl)[1,1’-biphenyl]-4-ol) increase reactivity as intermediates in drug synthesis .

- Comparative studies show that electron-withdrawing groups (e.g., nitro) reduce solubility but improve binding to aromatic receptors .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and selectivity?

- Answer :

- Cross-Coupling Reactions : Suzuki-Miyaura coupling between brominated biphenyl precursors and benzyl boronic acids is a viable method. Optimization includes using Pd catalysts (e.g., Pd(PPh)) and base (KCO) in THF/water at 80°C .

- Protection/Deprotection : Protecting the hydroxyl group (e.g., as a silyl ether) during benzylation prevents side reactions. Deprotection with TBAF yields the final product .

- Example : A 96% yield was achieved for 4'-(octyloxy)-[1,1'-biphenyl]-4-ol using similar conditions .

Q. What experimental challenges arise in reconciling contradictory data on the oxidation behavior of biphenyl derivatives?

- Answer : Discrepancies in oxidation products (e.g., quinones vs. dimeric species) often stem from:

- Reaction Conditions : Aerobic vs. anaerobic environments. For example, 4-(2-Phenylethynyl)phenol forms quinones under O, but reduced derivatives in H atmospheres .

- Catalyst Choice : MnO favors hydroxyl oxidation, while DDQ promotes dehydrogenation .

- Resolution Strategy : Use controlled experiments with in-situ monitoring (e.g., UV-Vis or GC-MS) to track intermediate species .

Q. How can computational modeling guide the design of biphenyl-based liquid crystals or supramolecular assemblies?

- Answer :

- Molecular Dynamics (MD) : Predicts mesophase behavior by simulating alkyl chain flexibility and biphenyl core rigidity. For example, 4'-(tetradecyloxy)-[1,1'-biphenyl]-4-ol forms smectic phases due to its elongated structure .

- DFT Calculations : Identifies electron density distributions affecting π-π interactions. Substituents like carbaldehyde or hydroxymethyl alter dipole moments, influencing self-assembly .

- Case Study : Alkyl-linked guanidinium-biphenyl hybrids showed ionic smectic C phases, validated by XRD and polarizing microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.